molecular formula C11H15ClFNO B1442922 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride CAS No. 1807939-97-4

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B1442922
CAS No.: 1807939-97-4
M. Wt: 231.69 g/mol
InChI Key: GUPQBGLLIHTTKG-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15ClFNO It is a cyclobutanamine derivative featuring a fluoro and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through a involving a suitable diene and dienophile.

    Introduction of the fluoro and methoxy groups: These substituents can be introduced via electrophilic aromatic substitution reactions.

    Hydrochloride formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the effects of fluoro and methoxy substituents on biological activity.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine: Lacks the hydrochloride salt form.

    3-(2-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride: Similar structure but with a different position of the fluoro group.

    3-(3-Fluoro-4-methoxyphenoxy)cyclobutan-1-amine hydrochloride: Contains an additional oxygen atom in the phenyl ring.

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both fluoro and methoxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-14-11-3-2-7(6-10(11)12)8-4-9(13)5-8;/h2-3,6,8-9H,4-5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPQBGLLIHTTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride
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3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride
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3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride
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3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride
Reactant of Route 6
3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride

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